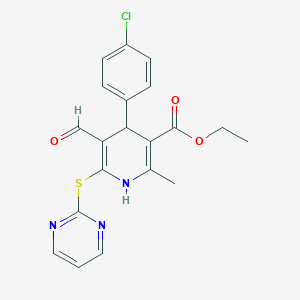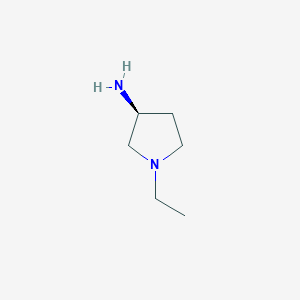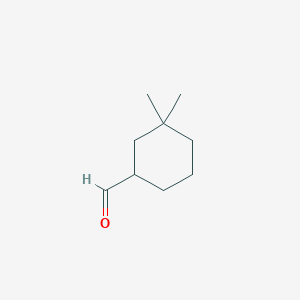
Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This often involves a series of chemical reactions, with the sequence of reactions being referred to as the synthetic route.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a particular compound undergoes when it reacts with other substances. This includes understanding the reaction mechanism, which describes in detail the exact step by step sequence of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental methods .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of chemical compounds closely related to Ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-(2-pyrimidinylsulfanyl)-1,4-dihydro-3-pyridinecarboxylate provides insights into their potential applications in various fields, including material science, pharmaceuticals, and dye-sensitized solar cells. For instance, studies on chlorophyll derivatives appending a pyridyl group and carboxylated chlorophyll derivatives highlight the modification of natural pigments for applications in optical devices and solar cells. The synthesis of chlorophyll-a derivatives with pyridyl groups exhibits bathochromic shifts in their absorption spectra, indicating their potential for use in photosensitive materials (Yamamoto & Tamiaki, 2015). Similarly, carboxylated chlorophyll pigments have been synthesized and evaluated as dye sensitizers for solar cells, with findings suggesting that the efficiency of solar power conversion can be influenced by the length and type of linkers between the chlorin π-system and carboxy groups (Tamiaki et al., 2018).
Material Science and Dye Applications
The development and application of complex dyes derived from thiophene and their metal complexes have been explored for use on polyester and nylon fabrics, showcasing their potential in textile industries. Such studies reveal the synthesis processes, structural characteristics, and application properties of these dyes, emphasizing their good levelness and excellent fastness properties on fabrics, offering diverse shades and colors (Abolude et al., 2021).
Pharmaceutical Research and Molecular Analysis
In the realm of pharmaceutical research, novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activity. This underscores the role of such compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the synthesis and analysis of 4-thiopyrimidine derivatives highlight their cytotoxicity against various cancer cell lines, further illustrating the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-formyl-2-methyl-6-pyrimidin-2-ylsulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-3-27-19(26)16-12(2)24-18(28-20-22-9-4-10-23-20)15(11-25)17(16)13-5-7-14(21)8-6-13/h4-11,17,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYGQSWGFRANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C=O)SC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)
![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)
![2-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid](/img/structure/B2725813.png)
![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)
